5-(1H-Benzo[d]imidazol-6-yl)pentan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1H-Benzo[d]imidazol-6-yl)pentan-1-amine is a compound that features a benzimidazole ring attached to a pentylamine chain. Benzimidazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the benzimidazole ring imparts significant chemical stability and biological activity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-Benzo[d]imidazol-6-yl)pentan-1-amine typically involves the following steps:
Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Attachment of Pentylamine Chain: The pentylamine chain can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
5-(1H-Benzo[d]imidazol-6-yl)pentan-1-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, bases like potassium carbonate or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various alkyl or aryl groups .
Wissenschaftliche Forschungsanwendungen
5-(1H-Benzo[d]imidazol-6-yl)pentan-1-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-(1H-Benzo[d]imidazol-6-yl)pentan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: The benzimidazole ring can interact with enzymes and receptors, inhibiting their activity.
Pathways Involved: The compound can modulate pathways related to cell proliferation, apoptosis, and immune response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Benzo[d]imidazole: The parent compound, which lacks the pentylamine chain but retains the benzimidazole ring.
2-(1H-Benzo[d]imidazol-2-yl)ethanamine: A similar compound with an ethylamine chain instead of a pentylamine chain.
6-(1H-Benzo[d]imidazol-2-yl)benzo[a]phenazin-5-ol: A more complex derivative with additional aromatic rings.
Uniqueness
5-(1H-Benzo[d]imidazol-6-yl)pentan-1-amine is unique due to the presence of the pentylamine chain, which can enhance its lipophilicity and potentially improve its ability to cross cell membranes. This structural feature may contribute to its distinct biological activities compared to other benzimidazole derivatives .
Eigenschaften
Molekularformel |
C12H17N3 |
---|---|
Molekulargewicht |
203.28 g/mol |
IUPAC-Name |
5-(3H-benzimidazol-5-yl)pentan-1-amine |
InChI |
InChI=1S/C12H17N3/c13-7-3-1-2-4-10-5-6-11-12(8-10)15-9-14-11/h5-6,8-9H,1-4,7,13H2,(H,14,15) |
InChI-Schlüssel |
LFKBXDJPLUEOGN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1CCCCCN)NC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.